

Technical Guide: Spectroscopic Analysis of 1-Boc-3-Cyano-4-hydroxypyrrolidine

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Compound of Interest

Compound Name: 1-Boc-3-Cyano-4-hydroxypyrrolidine

Cat. No.: B112211

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: An in-depth examination of the ^1H NMR and ^{13}C NMR spectral data of **1-Boc-3-cyano-4-hydroxypyrrolidine**, a key intermediate in pharmaceutical synthesis. This guide provides a detailed overview of its structural characterization through nuclear magnetic resonance.

Introduction

1-Boc-3-cyano-4-hydroxypyrrolidine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrrolidine core is a common motif in a variety of bioactive molecules. Accurate structural elucidation and purity assessment are critical for its application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its chemical structure. This technical guide provides a detailed analysis of the ^1H and ^{13}C NMR spectra of this compound.

It is important to note that a complete, experimentally verified ^1H and ^{13}C NMR dataset for **1-Boc-3-cyano-4-hydroxypyrrolidine** is not readily available in the public domain. The data presented herein is based on established principles of NMR spectroscopy and analysis of structurally related compounds. The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Chemical Structure

The chemical structure of **1-Boc-3-cyano-4-hydroxypyrrolidine**, including the numbering of the carbon and hydrogen atoms, is presented below.

Figure 1: Chemical Structure of **1-Boc-3-Cyano-4-hydroxypyrrolidine**.

¹H NMR Spectral Data

The ¹H NMR spectrum of **1-Boc-3-cyano-4-hydroxypyrrolidine** is expected to show distinct signals for the protons on the pyrrolidine ring, the Boc protecting group, and the hydroxyl group. The presence of stereoisomers (cis and trans diastereomers) will likely result in a more complex spectrum with two sets of signals.

Table 1: Predicted ¹H NMR Spectral Data for **1-Boc-3-cyano-4-hydroxypyrrolidine** Note: These are estimated values. Actual chemical shifts and coupling constants may vary.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H on OH	~2.0-4.0	broad singlet	-	1H
H4	~4.0-4.5	multiplet	-	1H
H2	~3.4-3.8	multiplet	-	2H
H5	~3.2-3.6	multiplet	-	2H
H3	~3.0-3.3	multiplet	-	1H
-C(CH ₃) ₃	~1.45	singlet	-	9H

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each non-equivalent carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for **1-Boc-3-cyano-4-hydroxypyrrolidine** Note: These are estimated values. Actual chemical shifts may vary.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Boc)	~154
C \equiv N	~118
-C(CH ₃) ₃ (Boc)	~81
C4	~70-75
C2	~50-55
C5	~45-50
C3	~35-40
-C(CH ₃) ₃ (Boc)	~28

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra for a compound like **1-Boc-3-cyano-4-hydroxypyrrolidine** is provided below.

Sample Preparation:

- Weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

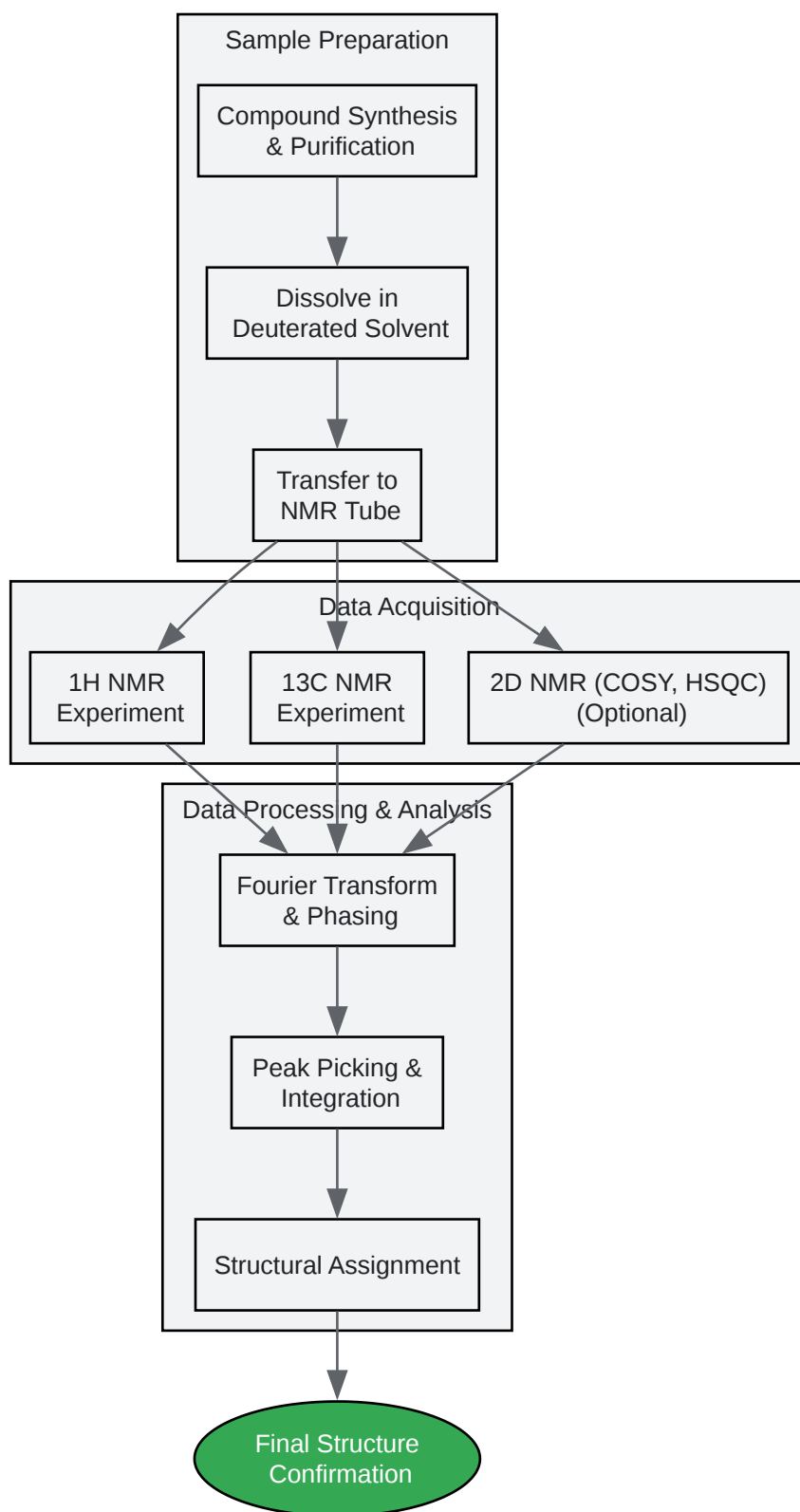
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Pulse Program: Standard 1D proton experiment.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Temperature: 298 K (25 °C).

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Pulse Program: Proton-decoupled ^{13}C experiment.
- Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
- Temperature: 298 K (25 °C).

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a synthetic compound.



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Figure 2: General workflow for NMR spectroscopic analysis.

In conclusion, while experimentally obtained spectra are the gold standard, the predicted data and protocols in this guide offer a solid foundation for researchers working with **1-Boc-3-cyano-4-hydroxypyrrolidine** to anticipate and interpret their NMR results.

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